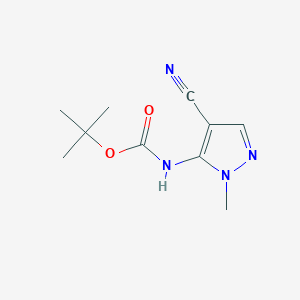![molecular formula C12H23ClN2 B13974297 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Chloroethyl)-2-azaspiro[45]decan-8-yl)methanamine is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclic ketone with an amine under acidic conditions to form the spirocyclic amine.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a chloroethyl halide and the spirocyclic amine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine: Unique due to its spirocyclic structure and chloroethyl group.
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the chloroethyl group.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a chloroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H23ClN2 |
|---|---|
Molecular Weight |
230.78 g/mol |
IUPAC Name |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanamine |
InChI |
InChI=1S/C12H23ClN2/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,14H2 |
InChI Key |
RYPPVQNQUYEINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCN(C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)





![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)


